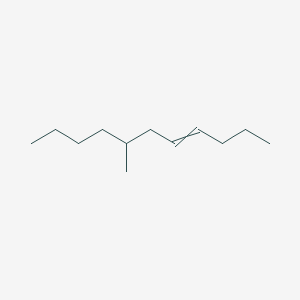
7-Methyl-4-undecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Undecene, 7-methyl-: is an organic compound belonging to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The molecular formula of 4-Undecene, 7-methyl- is C12H24 , and it has a molecular weight of 168.3190 g/mol . This compound is characterized by a long carbon chain with a double bond located at the fourth carbon and a methyl group attached to the seventh carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Undecene, 7-methyl- can be synthesized through various organic reactions. One common method involves the alkylation of alkenes . For instance, the reaction between 1-decene and methyl iodide in the presence of a strong base like potassium tert-butoxide can yield 4-Undecene, 7-methyl-. The reaction conditions typically involve refluxing the reactants in an inert solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: In an industrial setting, 4-Undecene, 7-methyl- can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down long-chain hydrocarbons into smaller alkenes using a catalyst at high temperatures. The resulting mixture is then separated through distillation to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Undecene, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, aldehydes, or carboxylic acids.
Substitution: Halogenation reactions, such as the addition of bromine (Br2), can occur at the double bond to form dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed:
Oxidation: 7-methyl-4-undecanol (diol).
Reduction: 7-methylundecane.
Substitution: 4,5-dibromo-7-methylundecane.
Wissenschaftliche Forschungsanwendungen
4-Undecene, 7-methyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Undecene, 7-methyl- depends on the specific reaction it undergoes. For example, during oxidation , the double bond is attacked by an oxidizing agent, leading to the formation of a diol. In hydrogenation , the double bond is reduced by the addition of hydrogen atoms, facilitated by a catalyst . The molecular targets and pathways involved vary based on the reaction conditions and the specific reagents used.
Vergleich Mit ähnlichen Verbindungen
1-Undecene: Another alkene with a double bond at the first carbon.
4-Decene, 7-methyl-: Similar structure but with a shorter carbon chain.
7-Methyl-1-undecene: An isomer with the double bond at the first carbon.
Uniqueness: 4-Undecene, 7-methyl- is unique due to the position of its double bond and the methyl group. This specific structure imparts distinct chemical properties and reactivity compared to its isomers and other similar alkenes .
Eigenschaften
CAS-Nummer |
312298-60-5 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
7-methylundec-4-ene |
InChI |
InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI-Schlüssel |
VELXNVLISHFDBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)CC=CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)
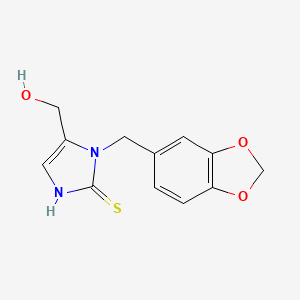
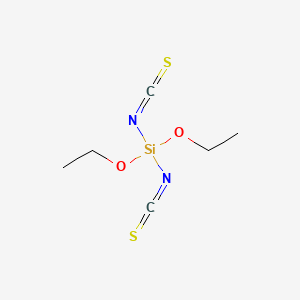
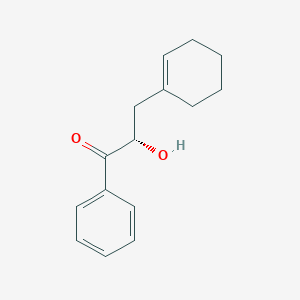
![[11-(Thiophen-3-yl)undecyl]phosphonic acid](/img/structure/B14253963.png)
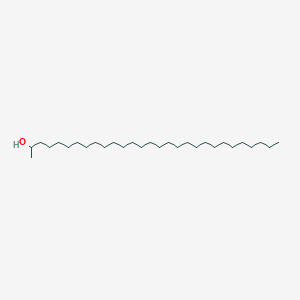
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
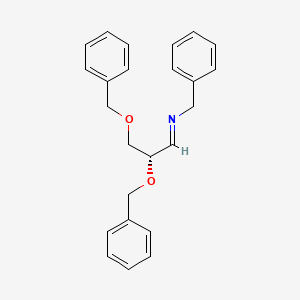

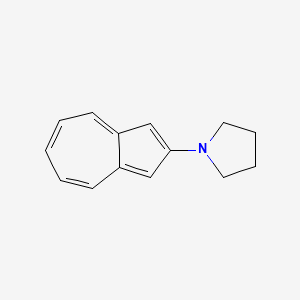
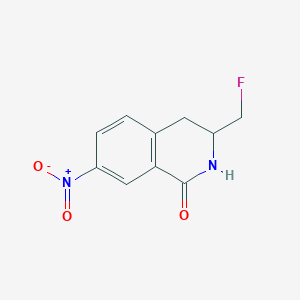
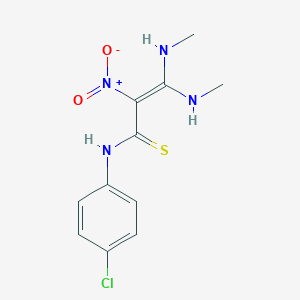
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)
